Gallium oxide is classified as an inorganic compound and is primarily known for its semiconductor properties. It exists in several polymorphic forms, including alpha (-GaO) and beta (-GaO), with the beta phase being particularly noted for its wide bandgap of approximately 4.8 eV, making it suitable for high-power and high-frequency electronic devices . The compound is typically found in a crystalline form and can be synthesized through various methods.
The synthesis of gallium oxide can be achieved through several methods, each offering distinct advantages:
Gallium oxide typically crystallizes in two primary forms: the cubic -GaO and the monoclinic -GaO. The -phase is characterized by a wide bandgap semiconductor structure that facilitates electron transport, making it ideal for electronic applications. The crystal structure consists of octahedral coordination around gallium ions, contributing to its stability and electrical properties .
Gallium oxide participates in various chemical reactions depending on environmental conditions:
These reactions are essential for various applications including catalysis and semiconductor fabrication .
The mechanism of action of gallium oxide primarily relates to its role as a semiconductor material. In electronic devices, the wide bandgap allows it to operate efficiently at high voltages and temperatures without significant leakage currents. The conduction mechanism involves the excitation of electrons across the bandgap from the valence band to the conduction band under applied electric fields or thermal energy.
Gallium oxide exhibits several notable physical and chemical properties:
These properties make gallium oxide suitable for diverse applications ranging from electronics to catalysis .
Gallium oxide has a wide range of scientific applications:
Gallium Oxide (Ga₂O₃) has a documented research history dating back to 1952 when Roy and colleagues first identified its polymorphic phases and stability relationships [1]. The compound’s semiconductor potential remained unexplored until 1965, when Tippins confirmed its ~4.7 eV bandgap through optical absorption studies [1]. The 1990s witnessed critical advances in crystal growth techniques, including melting and epitaxial methods, enabling higher-quality substrates. Five crystalline phases (α, β, γ, δ, ε) were identified, with monoclinic β-Ga₂O₃ emerging as the most thermally stable form [1]. The 2010s marked a turning point, as novel melt-growth methods like edge-defined film-fed growth (EFG) enabled economical production of large-diameter β-Ga₂O₃ substrates, accelerating device-focused research [1] [6]. By 2021, Japanese firm Novel Crystal Technology achieved 100-mm wafer mass production, followed by China’s GAREN SEMI unveiling the first 200-mm (8-inch) single crystal in 2025 using proprietary casting technology [10].
Gallium Oxide’s ultra-wide bandgap (4.5–5.3 eV) fundamentally redefines performance boundaries for power semiconductors. This property enables an exceptionally high critical breakdown electric field (8 MV/cm), approximately double that of Silicon Carbide (3.3 MV/cm) and Gallium Nitride (3.5 MV/cm) [1] [5]. The resulting Baliga’s Figure of Merit (BFOM = εμEᵦʳ³) exceeds those of Silicon Carbide and Gallium Nitride by factors of 10 and 4, respectively, indicating superior potential for high-voltage, low-loss operation [1]. Consequently, Gallium Oxide devices achieve thinner drift layers and reduced on-resistance, enabling:
Table 1: Bandgap-Dependent Properties of Gallium Oxide vs. Competing Materials
Property | Gallium Oxide | Silicon | Silicon Carbide | Gallium Nitride |
---|---|---|---|---|
Bandgap (eV) | 4.5–5.3 | 1.1 | 3.25 | 3.4 |
Critical Breakdown Field (MV/cm) | 8 | 0.3 | 3.3 | 3.5 |
Baliga’s Figure of Merit (BFOM) | 3,440 | 1 | 340 | 870 |
Theoretical On-Resistance (mΩ·cm²) | 0.1 | 100 | 2.3 | 1.0 |
Gallium Oxide occupies a unique position in the semiconductor hierarchy, bridging the gap between incumbent materials and theoretical extremes. Its ultra-wide bandgap enables blocking voltages exceeding 3 kV (demonstrated in Korean MOSFETs) while maintaining lower conduction losses than Silicon Carbide [8] [9]. However, two limitations constrain its application scope:
Table 2: Comprehensive Semiconductor Material Benchmarking
Parameter | Gallium Oxide | Silicon | Silicon Carbide | Gallium Nitride | Diamond |
---|---|---|---|---|---|
Bandgap (eV) | 4.8 | 1.1 | 3.25 | 3.4 | 5.45 |
Thermal Conductivity (W/m·K) | 10–30 | 150 | 490 | 130 | 2,200 |
Electron Mobility (cm²/V·s) | 200 | 1,400 | 950 | 1,200 | 4,500 |
Saturation Velocity (×10⁷ cm/s) | 2.0 | 1.0 | 2.5 | 2.5 | 2.7 |
Breakdown Field (MV/cm) | 8 | 0.3 | 3.3 | 3.5 | >10 |
Primary Applications | HV rectifiers, PV systems | ICs, diodes | EV traction, fast chargers | RF amplifiers, chargers | Quantum sensors, heat spreaders |
Diamond represents the ultimate performance benchmark with unmatched thermal conductivity (2,200 W/m·K) and breakdown strength (>10 MV/cm) [3] [7]. However, its prohibitively high cost and immature doping processes restrict commercialization. Gallium Oxide offers a favorable tradeoff: 30× higher BFOM than Silicon, with fabrication compatibility with existing silicon production lines via 200-mm wafers [10]. Current applications prioritize high-voltage rectifiers (>3 kV) in power distribution and renewable energy systems where switching frequency is secondary to efficiency [5] [9].
Key Innovation Pathways: Hybrid approaches integrating Gallium Oxide active layers with diamond heat spreaders (thermal conductivity: 2,200 W/m·K) are emerging to address thermal limitations [3] [7]. Recent prototypes demonstrate 60% lower thermal resistance than Silicon Carbide substrates [3].
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